molecular formula C27H24N4O4S B11539582 5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11539582
M. Wt: 500.6 g/mol
InChI Key: YXCVYCMEHRACHB-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The furan and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to bind to multiple sites, potentially inhibiting enzyme activity or modulating receptor function. This multi-target approach can enhance its therapeutic efficacy and reduce the likelihood of resistance development.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A dihydropyridine calcium channel blocker with a similar core structure but different substituents.

Uniqueness

5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its potential for multi-target interactions makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C27H24N4O4S

Molecular Weight

500.6 g/mol

IUPAC Name

5-cyano-6-[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C27H24N4O4S/c1-17-24(26(33)30-18-9-4-3-5-10-18)25(19-11-6-7-12-21(19)34-2)20(15-28)27(29-17)36-16-22(32)31-23-13-8-14-35-23/h3-14,25,29H,16H2,1-2H3,(H,30,33)(H,31,32)

InChI Key

YXCVYCMEHRACHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CO2)C#N)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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